molecular formula C16H15ClN2O3 B14142289 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide CAS No. 383901-74-4

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B14142289
CAS No.: 383901-74-4
M. Wt: 318.75 g/mol
InChI Key: QBGNZTMXHZUPOZ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a benzamide derivative characterized by the presence of chloro and nitro substituents on the benzene ring, along with a phenylpropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 2-chloro-5-nitrobenzoic acid with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-chloro-5-amino-N-(1-phenylpropan-2-yl)benzamide.

    Substitution: 2-substituted-5-nitro-N-(1-phenylpropan-2-yl)benzamide derivatives.

    Hydrolysis: 2-chloro-5-nitrobenzoic acid and 1-phenylpropan-2-amine.

Scientific Research Applications

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various benzamide derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and phenylpropan-2-yl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
  • 2-chloro-N,N-dimethyl-5-nitrobenzamide
  • 2-chloro-4-nitro-N-(1-phenylethyl)benzamide

Uniqueness

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the phenylpropan-2-yl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

CAS No.

383901-74-4

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-11(9-12-5-3-2-4-6-12)18-16(20)14-10-13(19(21)22)7-8-15(14)17/h2-8,10-11H,9H2,1H3,(H,18,20)

InChI Key

QBGNZTMXHZUPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

solubility

10 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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